molecular formula C15H19F3N4O B1667324 Bmy 21502 CAS No. 123259-91-6

Bmy 21502

Cat. No.: B1667324
CAS No.: 123259-91-6
M. Wt: 328.33 g/mol
InChI Key: KEWFMWJJMGQBAN-UHFFFAOYSA-N
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Description

BMY-21502, chemically known as 1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-2-pyrrolidinone, is a nootropic agent. It has been studied for its potential to enhance cognitive functions, protect memory, and improve learning abilities. This compound has shown promise in reversing amnesia and protecting against cerebral anoxia .

Preparation Methods

The synthesis of BMY-21502 involves multiple steps. The process begins with the preparation of 4-chloro-2-trifluoromethylpyrimidine, which is then reacted with 1-(4-piperidinyl)methanol to form the intermediate. This intermediate undergoes further reactions to yield the final product, BMY-21502 . The industrial production of BMY-21502 has been optimized for large-scale manufacturing, ensuring the process is economical and efficient .

Scientific Research Applications

Properties

CAS No.

123259-91-6

Molecular Formula

C15H19F3N4O

Molecular Weight

328.33 g/mol

IUPAC Name

1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2

InChI Key

KEWFMWJJMGQBAN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F

Canonical SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F

Appearance

Solid powder

123259-91-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone
BMS-181168
BMY 21502
BMY-21502

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure described above in Examples 2 and 3, a mixture of 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride (II, 21.85 g, 0.1 mole) and sodium carbonate (26.5 g, 0.25 mole) in methanol (150 mL) was refluxed for one hour. The methanol was then removed in vacuo, and acetonitrile (150 mL) was added to the residue. The mixture was cooled and stirred as 4-chloro-2-(trifluoromethyl)pyrimidine (18.28 g, 0.2 mole) was added. The mixture was stirred at room temperature for 18 hours and then filtered and the filtrate concentrated in vacuo to give a thick residue which solidified upon being washed with hexane (100 mL). The light tan powder (23.8 g, 73%) which resulted was chromatographed (5% methanol/ethyl acetate on silica) to give 19.8 g as white crystals, m.p. 118.5°-120.5°.
Name
1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride
Quantity
21.85 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.28 g
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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